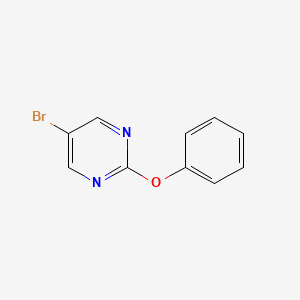

5-Bromo-2-phenoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-phenoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFECRMYYOMVREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349083 | |

| Record name | 5-bromo-2-phenoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257280-25-4 | |

| Record name | 5-bromo-2-phenoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-phenoxypyrimidine

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Bromo-2-phenoxypyrimidine, a key intermediate in the development of various biologically active molecules. The intended audience for this document includes researchers, medicinal chemists, and professionals in the field of drug development. This guide details the synthetic route, experimental protocols, and relevant quantitative data.

Introduction

This compound is a versatile chemical building block characterized by two reactive sites on the pyrimidine ring. The bromo group at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, while the phenoxy group at the C2 position is introduced via nucleophilic aromatic substitution. This dual functionality allows for the sequential and regioselective introduction of diverse molecular fragments, making it a valuable scaffold in the synthesis of complex molecules with potential therapeutic applications.

The most common and efficient synthesis of this compound is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 5-bromo-2-chloropyrimidine, from 2-hydroxypyrimidine. The second stage is the nucleophilic aromatic substitution of the chloro group with phenol.

Overall Synthesis Pathway

The synthesis of this compound is typically accomplished in three steps starting from 2-hydroxypyrimidine.

-

Bromination: 2-hydroxypyrimidine is first brominated at the 5-position to yield 5-bromo-2-hydroxypyrimidine.

-

Chlorination: The hydroxyl group of 5-bromo-2-hydroxypyrimidine is then replaced with a chlorine atom to form 5-bromo-2-chloropyrimidine.

-

Nucleophilic Aromatic Substitution (SNAr): Finally, 5-bromo-2-chloropyrimidine is reacted with phenol in the presence of a base to yield the target compound, this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Bromination | 2-hydroxypyrimidine | Hydrobromic acid, Hydrogen peroxide | - | 30-100 | 8-14 | High |

| Bromination | 2-hydroxypyrimidine | Tribromopyridine | Toluene | 80 | 8 | 80 |

Table 2: Synthesis of 5-Bromo-2-chloropyrimidine

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Chlorination | 5-bromo-2-hydroxypyrimidine | Phosphorus oxychloride, Triethylamine | Toluene | 80-85 | 6 | - | >98 |

| Chlorination | 5-bromo-2-hydroxypyrimidine | Hydrochloric acid, Cetyltrimethylammonium chloride | DMF | 40 | 12 | 91 | 99.76 |

Table 3: Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Condition | Reaction Time (h) | Yield (%) |

| SNAr | 5-bromo-2-chloropyrimidine | Phenol, Potassium carbonate | Methyl ethyl ketone | Reflux | 6 | High (based on analogue) |

Experimental Protocols

Stage 1: Synthesis of 5-Bromo-2-chloropyrimidine

This stage involves the bromination of 2-hydroxypyrimidine followed by chlorination.

Step 1a: Bromination of 2-hydroxypyrimidine

-

Materials: 2-hydroxypyrimidine (1 mol), 35% hydrobromic acid (2 mol), 30% hydrogen peroxide (2 mol).

-

Procedure:

-

In a reaction vessel, mix 112.1 g (1 mol) of 2-hydroxypyrimidine with 462.3 g of 35 wt% hydrobromic acid.

-

Add 226.7 g of 30 wt% hydrogen peroxide to the mixture.

-

Heat the reaction vessel to 40°C and maintain the temperature for 12 hours with stirring.

-

After the reaction is complete, cool the mixture and filter the precipitate.

-

Wash the solid with water and dry to obtain 5-bromo-2-hydroxypyrimidine.

-

Step 1b: Chlorination of 5-bromo-2-hydroxypyrimidine

-

Materials: 5-bromo-2-hydroxypyrimidine (0.2 mol), phosphorus oxychloride (0.4 mol), triethylamine (0.4 mol), toluene (200 mL), 20% sodium carbonate solution, ice water, ethyl acetate.

-

Procedure:

-

In a reaction flask under a nitrogen atmosphere, combine 35 g (0.2 mol) of 5-bromo-2-hydroxypyrimidine, 61.3 g (0.4 mol) of phosphorus oxychloride, and 200 mL of toluene.[1]

-

At 35°C, add 40.5 g of triethylamine.

-

Heat the mixture to 80-85°C and stir for 6 hours. Monitor the reaction by HPLC until the starting material is consumed (less than 2%).[1]

-

Cool the reaction mixture and concentrate under reduced pressure to remove most of the toluene and excess phosphorus oxychloride.

-

Carefully pour the concentrated reaction mixture into ice water.

-

Adjust the pH of the aqueous solution to 8-9 with a 20% sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloropyrimidine.

-

Stage 2: Synthesis of this compound

This stage involves the nucleophilic aromatic substitution of the chloro group on 5-bromo-2-chloropyrimidine with phenol.

Step 2: Nucleophilic Aromatic Substitution

-

Materials: 5-bromo-2-chloropyrimidine (e.g., 3.0 g), phenol, anhydrous potassium carbonate, methyl ethyl ketone (dried), 5% sodium hydroxide aqueous solution, methanol, water.

-

Procedure (adapted from a similar synthesis[2]):

-

In a round-bottom flask, combine 5-bromo-2-chloropyrimidine (3.0 g), phenol (equivalent to p-methoxyphenol in the reference, 2.5 g), and anhydrous potassium carbonate (2.5 g) in dried methyl ethyl ketone (50 mL).[2]

-

Heat the mixture under reflux with stirring for 6 hours.[2]

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Treat the residue with water, and collect the precipitated product by filtration.

-

To remove any unreacted phenol, treat the product with a 5% sodium hydroxide aqueous solution and stir for approximately 30 minutes.

-

Collect the solid by filtration and wash with water.

-

Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.

-

Product Characterization

The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyrimidine and phenyl rings. The pyrimidine protons will appear as a singlet, and the phenyl protons will exhibit characteristic multiplets.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule.

-

-

Mass Spectrometry (MS): This technique will be used to determine the molecular weight of the compound and confirm its elemental composition. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-stage process, involving the synthesis of the 5-bromo-2-chloropyrimidine intermediate followed by a nucleophilic aromatic substitution with phenol, is a well-established route. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals to synthesize this valuable chemical intermediate for their research and development activities. Adherence to standard laboratory safety procedures is essential when performing these chemical syntheses.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-phenoxypyrimidine and its Analogue, 5-Bromo-2-phenylpyrimidine

To the valued researcher, scientist, or drug development professional,

In lieu of the requested data, and to provide a valuable and relevant resource, this guide offers a detailed examination of a closely related analogue: 5-Bromo-2-phenylpyrimidine . It is crucial to note the structural difference: 5-Bromo-2-phenoxypyrimidine contains a phenoxy group (-O-C₆H₅) at the 2-position of the pyrimidine ring, whereas 5-Bromo-2-phenylpyrimidine has a phenyl group (-C₆H₅) directly attached at the same position. This variation in the linkage (an ether bond versus a direct carbon-carbon bond) will influence the molecule's conformational flexibility, electronic properties, and overall physicochemical characteristics.

The following sections provide a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis, and relevant workflow visualizations for 5-Bromo-2-phenylpyrimidine, which can serve as a valuable point of reference.

Physicochemical Properties of 5-Bromo-2-phenylpyrimidine

The known physicochemical properties of 5-Bromo-2-phenylpyrimidine (CAS Number: 38696-20-7) are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.09 g/mol [1] |

| Melting Point | 83-84 °C[1] |

| Boiling Point | 232 °C at 760 mmHg[1] |

| Density | 1.494 g/cm³[1] |

| XLogP3 | 2.9[1] |

| Polar Surface Area (PSA) | 25.8 Ų[1] |

| Flash Point | 94.194 °C[1] |

Experimental Protocols

The synthesis of 5-Bromo-2-phenylpyrimidine is often achieved through palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon bonds.

Suzuki Coupling for the Synthesis of 5-Bromo-2-phenylpyrimidine

A common and effective method for the synthesis of 5-Bromo-2-phenylpyrimidine is the Suzuki coupling reaction. This protocol outlines a typical procedure.

Materials and Reagents:

-

5-bromo-2-iodopyrimidine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

2M Sodium carbonate solution

-

Toluene

-

Chloroform

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a reflux condenser, combine 5-bromo-2-iodopyrimidine (1.0 equivalent), phenylboronic acid (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.01 equivalent).

-

Add toluene as the solvent, followed by a 2M aqueous solution of sodium carbonate (2.0 equivalents).

-

The reaction mixture is degassed and then stirred under a nitrogen atmosphere at 115°C for 16 hours.[1]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then partitioned between chloroform and brine.[1]

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.[1]

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure 5-Bromo-2-phenylpyrimidine.

Visualizations

The following diagrams illustrate key experimental workflows relevant to the synthesis and characterization of pyrimidine derivatives.

Caption: A flowchart of the Suzuki coupling reaction for the synthesis of 5-Bromo-2-phenylpyrimidine.

Caption: A general workflow for the analytical characterization of synthesized pyrimidine derivatives.

References

An In-depth Technical Guide to the NMR Data Interpretation of 5-Bromo-2-phenoxypyrimidine

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) data for 5-Bromo-2-phenoxypyrimidine. Due to the absence of a publicly available, complete experimental NMR dataset for this specific molecule, this guide presents a comprehensive, predicted dataset based on established substituent effects on the pyrimidine and benzene rings. The methodologies and interpretations provided herein offer a robust framework for the analysis of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from the analysis of NMR data for related compounds, including 5-bromopyrimidine and 2-phenoxypyrimidine, and take into account the electronic effects of the bromine and phenoxy substituents. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Actual experimental values may vary depending on the solvent and concentration.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-4/H-6 | Singlet (s) | 8.8 - 9.0 | N/A |

| H-2'/H-6' | Doublet (d) | 7.1 - 7.3 | 7-9 |

| H-3'/H-5' | Triplet (t) | 7.4 - 7.6 | 7-9 |

| H-4' | Triplet (t) | 7.2 - 7.4 | 7-9 |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-2 | 162 - 165 |

| C-4/C-6 | 159 - 161 |

| C-5 | 108 - 112 |

| C-1' | 152 - 155 |

| C-2'/C-6' | 120 - 123 |

| C-3'/C-5' | 129 - 131 |

| C-4' | 125 - 128 |

Experimental Protocols for NMR Data Acquisition

The following is a generalized protocol for the acquisition of high-quality NMR spectra for a small organic molecule like this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[1] The choice of solvent can influence chemical shifts.[1][2]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming of the magnetic field to achieve optimal homogeneity and minimize signal broadening.

3. Data Acquisition

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

Visualization of Structure and Workflow

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignments and a logical workflow for NMR data interpretation.

Caption: Chemical structure of this compound with atom numbering.

Caption: Workflow for NMR data interpretation.

References

Crystal Structure Analysis of 5-Bromo-2-phenoxypyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-phenoxypyrimidine is a significant heterocyclic compound utilized as a key intermediate in the synthesis of various biologically active molecules. Its structural framework is of considerable interest to medicinal chemists for the development of novel therapeutic agents. This technical guide aims to provide a comprehensive analysis of its crystal structure. However, a thorough search of publicly available scientific literature and crystallographic databases reveals that a detailed single-crystal X-ray diffraction analysis for this compound has not been reported.

Despite the absence of specific crystallographic data for the title compound, this guide will present a general methodology for the crystal structure analysis of related pyrimidine derivatives. This will include a standardized experimental protocol for X-ray crystallography and an overview of how intermolecular interactions are typically analyzed. This information is based on published studies of structurally similar compounds and is intended to serve as a practical framework for researchers undertaking the crystallographic analysis of this compound or its analogues.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of a bromo substituent at the 5-position and a phenoxy group at the 2-position of the pyrimidine ring creates a molecule with multiple sites for further chemical modification, making this compound a versatile building block in drug discovery.

The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding a compound's physicochemical properties, such as solubility, stability, and crystal packing. This knowledge is invaluable for drug development, aiding in polymorph screening, formulation, and understanding structure-activity relationships.

While the crystal structure of this compound is not currently available, the following sections outline the standard procedures that would be employed for its determination and analysis.

General Experimental Protocol for Crystal Structure Analysis

The determination of a novel crystal structure, such as that of this compound, would follow a well-established experimental workflow.

Synthesis and Crystallization

The first step involves the synthesis of the target compound. A plausible synthetic route for this compound involves the nucleophilic substitution of a halogen at the 2-position of a 5-bromopyrimidine derivative with phenol.

Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. This is a critical and often challenging step. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is subsequently refined using full-matrix least-squares methods, which iteratively adjust atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

The workflow for a typical crystal structure analysis is depicted in the following diagram:

Analysis of Intermolecular Interactions

Once a crystal structure is determined, the analysis of intermolecular interactions is performed to understand the crystal packing. These non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, govern the supramolecular assembly of the molecules in the solid state.

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. This method maps various properties onto a surface defined by the region where the electron density of a molecule is greater than that of all other molecules in the crystal. The analysis of the Hirshfeld surface and the associated 2D fingerprint plots provide quantitative information about the types and relative contributions of different intermolecular contacts.

The logical relationship for analyzing intermolecular interactions is as follows:

Anticipated Structural Features of this compound

Based on the analysis of related pyrimidine derivatives, several structural features can be anticipated for this compound:

-

Molecular Geometry: The pyrimidine ring is expected to be essentially planar. The phenoxy group will likely be twisted out of the plane of the pyrimidine ring.

-

Intermolecular Interactions: The crystal packing would likely be influenced by a combination of C-H···N and C-H···O hydrogen bonds, as well as possible Br···N or Br···O halogen bonds and π-π stacking interactions between the aromatic rings.

Conclusion

While a definitive crystal structure analysis of this compound is not yet available in the public domain, this guide provides a comprehensive overview of the methodologies that would be employed for its determination and analysis. The synthesis, crystallization, and X-ray diffraction techniques described herein represent the standard approach for elucidating the solid-state structure of such organic compounds. A detailed crystallographic study would provide invaluable insights into the molecular conformation and intermolecular interactions of this compound, which would be of significant benefit to researchers in the fields of medicinal chemistry and materials science. It is anticipated that future research will lead to the successful crystallization and structural determination of this important synthetic intermediate.

A Technical Guide to the Theoretical Reactivity of 5-Bromo-2-phenoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-phenoxypyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an electron-deficient pyrimidine core functionalized with a bromine atom at the C5 position and a phenoxy group at the C2 position, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the theoretical reactivity of this compound, focusing on its electronic properties and its utility in key synthetic transformations. We present detailed discussions and generalized protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings—as well as principles of nucleophilic aromatic substitution. This document aims to serve as a foundational resource for professionals engaged in the design and execution of synthetic routes involving this valuable chemical intermediate.

Introduction and Core Concepts

The pyrimidine scaffold is a privileged structure in a vast array of biologically active molecules and approved pharmaceutical agents. The strategic functionalization of the pyrimidine ring is a cornerstone of modern drug discovery. This compound emerges as a key building block, offering distinct sites for chemical modification.

The reactivity of this molecule is primarily governed by two features:

-

The Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the ring withdraw electron density, making the carbon atoms electrophilic. This facilitates nucleophilic attack and activates attached leaving groups.

-

The C5-Bromo Substituent: The carbon-bromine bond at the C5 position is the principal site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. While the C5 position is the least electron-deficient on the pyrimidine ring, the C-Br bond's reactivity in oxidative addition is the dominant factor in these transformations.

Proposed Synthesis of the Core Structure

A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyrimidine precursor, such as 5-bromo-2-chloropyrimidine, with phenol. The C2 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the influence of both adjacent nitrogen atoms.

Caption: Proposed synthetic route via Nucleophilic Aromatic Substitution.

General Experimental Protocol: Synthesis via SNAr

This protocol is a generalized procedure based on standard SNAr reactions on similar substrates.

-

Preparation: To a dry reaction vessel, add 5-bromo-2-chloropyrimidine (1.0 equiv.), phenol (1.1-1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.) or sodium hydride (1.2 equiv.).

-

Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is the primary reactive site for palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F. This allows for selective functionalization at the C5 position.

Caption: Generalized workflow for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron compound. This reaction is fundamental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following data is based on reactions with structurally similar 5-bromo-heterocycles and should be considered a starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | ~90-98 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 85 | ~80-92 |

-

Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

-

Workup & Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides. This reaction has wide applicability in pharmaceutical synthesis due to the prevalence of the arylamine motif in drug molecules.

Spectroscopic Characterization of 5-Bromo-2-phenoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2-phenoxypyrimidine. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a predictive analysis based on the known spectroscopic data of structurally similar compounds. This approach allows for a robust estimation of the expected spectral characteristics, providing a valuable resource for researchers working with this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds, including 5-bromopyrimidine, 2-chloropyrimidine, and various phenoxy derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 2H | H-4, H-6 (Pyrimidine ring) |

| ~7.4 - 7.5 | Multiplet | 2H | ortho-H (Phenyl ring) |

| ~7.2 - 7.3 | Multiplet | 2H | meta-H (Phenyl ring) |

| ~7.1 - 7.2 | Multiplet | 1H | para-H (Phenyl ring) |

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 (Pyrimidine ring) |

| ~159 | C-4, C-6 (Pyrimidine ring) |

| ~155 | ipso-C (Phenyl ring) |

| ~130 | ortho-C (Phenyl ring) |

| ~126 | para-C (Phenyl ring) |

| ~121 | meta-C (Phenyl ring) |

| ~115 | C-5 (Pyrimidine ring) |

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (Aromatic) |

| ~1600 - 1550 | Strong | C=N and C=C stretching (Pyrimidine ring) |

| ~1500 - 1400 | Strong | C=C stretching (Phenyl ring) |

| ~1250 - 1200 | Strong | C-O-C asymmetric stretching |

| ~1050 - 1000 | Medium | C-O-C symmetric stretching |

| ~850 - 800 | Strong | C-H out-of-plane bending (Pyrimidine ring) |

| ~700 - 650 | Strong | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+•, [M+2]+• | Molecular ion peaks, characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) |

| [M-Br]+ | Fragment corresponding to the loss of a bromine atom |

| [M-OPh]+ | Fragment corresponding to the loss of the phenoxy group |

| [C₆H₅O]+ | Phenoxy cation radical |

| [C₄H₂BrN₂]+ | 5-Bromopyrimidine cation radical |

Table 5: Predicted UV-Vis Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~270 - 280 | Moderate | π → π |

| ~230 - 240 | High | π → π |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and determine the multiplicities.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically performs a background subtraction.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI).

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy (typically 70 eV for EI).

-

Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺•).

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

-

Propose structures for the major fragment ions.

-

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1-1.0.

-

Spectrum Acquisition:

-

Record a baseline spectrum of the solvent in a cuvette.

-

Record the absorbance spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law.

-

Visualizations

Synthesis Pathway

The following diagram illustrates a plausible synthetic route for this compound.

Caption: A potential synthetic pathway for this compound.

Spectroscopic Characterization Workflow

This diagram outlines the logical workflow for the comprehensive spectroscopic characterization of the title compound.

Caption: Workflow for the spectroscopic characterization of a compound.

An In-depth Technical Guide on the Chemical Stability of 5-Bromo-2-phenoxypyrimidine

Disclaimer: This document provides a comprehensive overview of proposed chemical stability studies for 5-Bromo-2-phenoxypyrimidine. The experimental data and degradation pathways presented herein are hypothetical and illustrative, based on established principles of pharmaceutical stability testing. No direct experimental stability studies for this specific molecule were found in the public domain. This guide is intended for research, scientific, and drug development professionals to inform the design of stability-indicating assays.

Abstract

This technical guide outlines a systematic approach to evaluating the chemical stability of this compound, a key intermediate in pharmaceutical synthesis.[1] The document details proposed experimental protocols for forced degradation studies under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis, in line with the International Conference on Harmonisation (ICH) guidelines.[2][3] It presents a hypothetical analysis of potential degradation products and pathways, supported by illustrative data tables and visualizations. The methodologies described are designed to establish a stability-indicating analytical method, crucial for ensuring the quality, safety, and efficacy of any resulting drug product.[2][3]

Introduction

This compound is a versatile heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules.[1][4][5] Understanding its intrinsic chemical stability is paramount for the development of robust manufacturing processes, stable formulations, and appropriate storage conditions. Forced degradation studies are a critical component of this process, providing insights into the likely degradation pathways and helping to develop and validate stability-indicating analytical methods.[3]

This guide proposes a comprehensive forced degradation study to investigate the susceptibility of this compound to the following stress conditions:

-

Acid Hydrolysis

-

Base Hydrolysis

-

Oxidative Degradation

-

Thermal Degradation

-

Photolytic Degradation

The objective is to achieve a target degradation of 5-20%, which is considered optimal for the validation of chromatographic assays.[2][3][6][7]

Proposed Experimental Protocols

The following protocols are designed for a forced degradation study of this compound. A high-performance liquid chromatography (HPLC) method with UV detection would be the primary analytical technique for quantifying the parent compound and its degradation products.

Materials and Reagents

-

This compound (Purity >99%)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen Peroxide (H₂O₂), 3% (v/v)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Methanol (HPLC Grade)

-

Phosphate Buffer (pH 7.0)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Photostability chamber with controlled light and temperature exposure.

-

Forced-air oven for thermal stress studies.

-

pH meter.

Preparation of Solutions

A stock solution of this compound (1 mg/mL) is prepared in methanol or a suitable solvent mixture. This stock solution is used for all stress conditions.

Forced Degradation Procedures

For each condition, a sample and a control (stored at 5°C in the dark) are prepared.

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

If no significant degradation is observed, repeat the experiment with 1 M HCl.

-

At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount and concentration of NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Keep the solution at room temperature (25°C) for 12 hours.

-

If no significant degradation is observed, the temperature can be increased to 40°C.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount and concentration of HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

-

To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

-

Store the solution at room temperature (25°C) for 24 hours, protected from light.

-

At specified intervals, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

-

Spread a thin layer of solid this compound in a petri dish.

-

Expose the sample to 105°C in a forced-air oven for 48 hours.

-

At the end of the exposure, dissolve a known amount of the solid in the initial solvent and dilute with the mobile phase for HPLC analysis.

-

Expose the stock solution (1 mg/mL) in a quartz cuvette to a light source in a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples by HPLC at appropriate time points.

Hypothetical Data Presentation

The results of the forced degradation studies are summarized in the following tables. The percentage degradation is calculated relative to the initial concentration of the unstressed control sample.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Parameters | Time (hours) | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |

| Acid Hydrolysis | 1 M HCl, 60°C | 24 | 15.2% | 2 |

| Base Hydrolysis | 0.1 M NaOH, 25°C | 12 | 18.5% | 1 |

| Oxidation | 3% H₂O₂, 25°C | 24 | 8.9% | 3 |

| Thermal (Solid) | 105°C | 48 | 5.5% | 1 |

| Photolytic | 1.2 million lux hrs | - | 12.1% | 2 |

Table 2: Chromatographic Data of Major Degradation Products (Hypothetical)

| Stress Condition | Degradant | Retention Time (min) | Relative Retention Time |

| This compound | - | 10.5 | 1.00 |

| Acid Hydrolysis | DP-A1 | 4.2 | 0.40 |

| DP-A2 | 6.8 | 0.65 | |

| Base Hydrolysis | DP-B1 | 4.2 | 0.40 |

| Oxidation | DP-O1 | 8.1 | 0.77 |

| DP-O2 | 9.5 | 0.90 | |

| DP-O3 | 11.2 | 1.07 | |

| Thermal (Solid) | DP-T1 | 7.5 | 0.71 |

| Photolytic | DP-P1 | 5.3 | 0.50 |

| DP-P2 | 8.9 | 0.85 |

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for conducting the forced degradation study is depicted below.

Predicted Degradation Pathway

Based on the chemical structure of this compound, the primary sites susceptible to degradation are the ether linkage and the C-Br bond. Hydrolysis is likely to cleave the ether bond, while photolysis could potentially lead to dehalogenation.

Discussion of Predicted Pathways

-

Hydrolytic Degradation: The ether linkage in 2-phenoxypyrimidine derivatives is susceptible to cleavage under both acidic and basic conditions, which would likely yield 5-Bromo-2-hydroxypyrimidine and phenol as the primary degradation products.[8] This is represented as DP-A1 and DP-B1 in the hypothetical data, suggesting the same major degradant is formed under both stress conditions.

-

Oxidative Degradation: The pyrimidine and phenyl rings could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species. The presence of multiple degradation peaks (DP-O1, DP-O2, DP-O3) in the hypothetical data suggests a more complex degradation profile under oxidative stress.

-

Photolytic Degradation: Aromatic bromine substituents are known to be susceptible to photolytic cleavage.[9] Therefore, a likely photodegradation product is 2-phenoxypyrimidine, resulting from the homolytic cleavage of the C-Br bond.

Conclusion

This technical guide provides a framework for a comprehensive chemical stability study of this compound. Although the presented data is hypothetical, the proposed protocols and predicted degradation pathways offer a solid foundation for researchers, scientists, and drug development professionals. The execution of these studies is essential for developing a validated, stability-indicating analytical method, which is a regulatory requirement and a cornerstone of ensuring drug product quality and stability. Further studies involving structure elucidation of the observed degradation products using techniques like LC-MS and NMR would be necessary to confirm the proposed pathways.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. biomedres.us [biomedres.us]

- 8. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 5-Bromo-2-phenoxypyrimidine: A Technical Guide for Researchers

An In-depth exploration of the solubility characteristics of 5-Bromo-2-phenoxypyrimidine, providing a framework for its empirical determination in organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction

This compound is a substituted pyrimidine derivative with a molecular structure that suggests a complex solubility profile. The presence of the halogenated pyrimidine ring and the phenoxy group imparts a degree of lipophilicity, while the nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding, potentially allowing for solubility in some polar solvents. A comprehensive understanding of its solubility is crucial for applications in medicinal chemistry, process development, and formulation science, as it governs reaction kinetics, purification strategies, and bioavailability.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides a summary of expected solubility trends based on the behavior of analogous pyrimidine derivatives and outlines detailed experimental protocols for its precise determination.

Predicted Solubility Profile

Based on the general solubility characteristics of pyrimidine derivatives, a qualitative solubility profile for this compound in common organic solvents can be anticipated. Pyrimidine itself is soluble in water and many organic solvents, including alcohols and ethers.[1] For substituted pyrimidines, solubility is influenced by the nature of the substituents. Studies on various pyrimidine derivatives have shown that they are often soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and polar protic solvents like methanol.[2][3][4][5] The solubility of these derivatives generally increases with temperature.[2][3][5]

Table 1: Predicted Qualitative Solubility of this compound and a Template for Experimental Data

| Solvent | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) | Experimental Conditions (e.g., Temperature, Method) |

| Dimethyl Sulfoxide (DMSO) | Good | Data to be determined | |

| N,N-Dimethylformamide (DMF) | Good | Data to be determined | |

| Methanol | Moderate | Data to be determined | |

| Ethanol | Moderate | Data to be determined | |

| Acetonitrile | Moderate to Low | Data to be determined | |

| Ethyl Acetate | Moderate to Low | Data to be determined | |

| Dichloromethane | Moderate to Low | Data to be determined | |

| Chloroform | Moderate to Low | Data to be determined | |

| Toluene | Low | Data to be determined | |

| Hexanes | Insoluble | Data to be determined | |

| Water | Insoluble | Data to be determined |

Note: This table serves as a guideline and a template for recording experimentally determined data. Actual solubility should be confirmed through experimentation.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols describe the equilibrium shake-flask method, a widely accepted technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Workflow Diagram

References

Initial biological screening of 5-Bromo-2-phenoxypyrimidine derivatives

An In-depth Technical Guide to the Initial Biological Screening of 5-Bromo-2-phenoxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous therapeutic agents. Its structural similarity to the purine core of ATP allows for competitive binding to the ATP-binding sites of various enzymes, particularly kinases.[1] Among the vast library of pyrimidine-based compounds, this compound derivatives have emerged as a versatile and promising class. The strategic placement of the bromo group at the C5 position and the phenoxy group at the C2 position provides reactive handles for diverse chemical modifications, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[2][3]

This technical guide provides a comprehensive overview of the initial biological screening cascade for this compound derivatives. It details the experimental protocols for primary assays, presents quantitative data from relevant studies, and visualizes key workflows and signaling pathways to facilitate understanding and application in a research and development setting.

General Synthetic and Screening Workflow

The development of novel therapeutic agents from a core scaffold like this compound typically follows a structured workflow. The synthesis often starts from a versatile building block, such as 5-bromo-2-chloropyrimidine, which allows for sequential and regioselective functionalization.[3] Following synthesis and purification, a systematic biological screening process is initiated to identify promising candidates.

Caption: High-level workflow from synthesis to lead identification.

Anticancer and Cytotoxicity Screening

A primary application explored for pyrimidine derivatives is in oncology.[4] The initial step involves evaluating their general toxicity against cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The concentration of the resulting formazan is directly proportional to the number of viable cells.[5][6]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., K562, A549, HCT116)[7]

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[5]

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)[6][8]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Dasatinib).[7][8]

-

MTT Addition: Add 10-50 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[5][6]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5][6]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[5][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: In Vitro Cytotoxicity

A novel series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines.[7] The results for selected potent compounds are summarized below.

| Compound | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | U937 (Leukemia) IC₅₀ (µM) |

| 5c | 0.081±0.003 | 0.062±0.005 | 0.007±0.001 | 0.009±0.001 |

| 5e | 0.076±0.004 | 0.057±0.003 | 0.005±0.001 | 0.007±0.001 |

| 6g | 0.063±0.005 | 0.048±0.002 | 0.004±0.001 | 0.005±0.001 |

| 9e | 0.055±0.003 | 0.039±0.004 | 0.003±0.001 | 0.004±0.001 |

| 9f | 0.048±0.002 | 0.031±0.001 | 0.002±0.001 | 0.003±0.001 |

| 10c | 0.041±0.002 | 0.026±0.002 | 0.001±0.001 | 0.002±0.001 |

| Dasatinib (Control) | 0.025±0.001 | 0.013±0.001 | 0.001±0.001 | 0.001±0.001 |

| Data sourced from Kumar et al. (2016).[7] |

Mechanism of Action: Kinase Inhibition

The potent cytotoxic effects of many pyrimidine derivatives are attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[8][10] Therefore, a secondary screening step often involves assessing the inhibitory activity of compounds against specific kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase. Assays like the ADP-Glo™ Kinase Assay are commonly used.[7]

Materials:

-

Substrate specific to the kinase

-

Cofactors (e.g., ATP, MgCl₂)

-

Assay buffer

-

Test compounds (5-bromo-pyrimidine derivatives)

-

Detection reagents (e.g., ADP-Glo™ reagents)

-

White opaque-walled microassay plates[6]

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Dilute the kinase, substrate, and ATP to their optimal concentrations.

-

Kinase Reaction: Add the kinase, substrate, test compound, and ATP solution to the wells of the microplate.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Signal Generation: Stop the kinase reaction and initiate the detection reaction by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This process converts the ADP generated from the kinase reaction into a luminescent signal.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The signal intensity is inversely correlated with the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[1]

Quantitative Data: Bcr-Abl Kinase Inhibition

The same series of 5-bromo-pyrimidine derivatives was evaluated for inhibitory activity against Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia (the K562 cell line is Bcr-Abl positive).[7]

| Compound | Bcr-Abl Kinase IC₅₀ (nM) |

| 5c | 5.3±0.4 |

| 5e | 4.6±0.3 |

| 6g | 3.8±0.2 |

| 9e | 2.5±0.1 |

| 9f | 1.8±0.1 |

| 10c | 1.2±0.1 |

| Dasatinib (Control) | 0.8±0.1 |

| Data sourced from Kumar et al. (2016).[7] |

Visualization of a Relevant Signaling Pathway: VEGFR-2

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[11][12] Pyrimidine derivatives are frequently designed as VEGFR-2 inhibitors.

Caption: Inhibition of the VEGFR-2 signaling cascade by a pyrimidine derivative.

Antimicrobial Screening

Beyond cancer, pyrimidine derivatives have demonstrated a wide range of biological activities, including antimicrobial effects.[13] Initial screening often includes evaluating their efficacy against a panel of common bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Fungal strains (e.g., Candida albicans)[13]

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

-

Test compounds and standard reference drugs (e.g., Ampicillin, Clotrimazole)[13]

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the wells of a 96-well plate using the appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density with a plate reader. The MIC is the lowest concentration at which no growth is observed.

Quantitative Data: Antimicrobial Activity

While specific data for this compound derivatives is limited in the provided context, related pyrimidine and pyrimidopyrimidine derivatives have shown significant antimicrobial activity.[13] The data below serves as a representative example of expected results from such a screening.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 3a | 15.62 | 31.25 | 31.25 |

| 3b | 15.62 | 15.62 | 31.25 |

| 4a | 31.25 | 15.62 | 15.62 |

| 4b | 15.62 | 31.25 | 31.25 |

| Ampicillin (Control) | 31.25 | 15.62 | - |

| Clotrimazole (Control) | - | - | 15.62 |

| Representative data for pyrimidine derivatives sourced from Ghorab et al. (2023).[13] |

A potential mode of action for brominated antimicrobial compounds is the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and subsequent microbial growth inhibition.[15]

Conclusion

The this compound scaffold represents a highly valuable starting point for the discovery of novel therapeutic agents. The initial biological screening process, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies like kinase inhibition, is crucial for identifying promising lead compounds. The methodologies and data presented in this guide highlight the significant potential of these derivatives, particularly as potent anticancer agents acting through the inhibition of key signaling kinases. Further exploration into their antimicrobial and other biological activities is also warranted, underscoring the versatility of this chemical class in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of Biaryl Compounds from 5-Bromo-2-phenoxypyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are privileged motifs in a multitude of pharmacologically active molecules.[1][3][4] Pyrimidine derivatives, specifically, are key components in numerous therapeutic agents, including kinase inhibitors used in oncology.[1] This document provides a detailed protocol for the Suzuki coupling of 5-Bromo-2-phenoxypyrimidine with various arylboronic acids to generate functionalized biaryl pyrimidines, which are valuable scaffolds for drug discovery programs.[5]

Principle of the Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6] The primary steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The C-Br bond is significantly more reactive than the C-O bond of the phenoxy group, ensuring high selectivity.[7][8]

-

Transmetalation: The aryl group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium(II) center.[2][6]

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst to continue the cycle.[6]

General Reaction Parameters

The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes typical conditions that can be adapted for the coupling of this compound.[7][9]

| Component | Examples | Molar Eq. / Mol % | Purpose & Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 2-5 mol% | The active Pd(0) source that drives the catalytic cycle. Pd(PPh₃)₄ is a common choice.[1][7] |

| Ligand | PPh₃, SPhos, XPhos | (if needed) | Stabilizes the palladium catalyst and modulates its reactivity. Often pre-complexed with the catalyst. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equiv. | Activates the boronic acid to facilitate transmetalation.[2][10] Carbonates and phosphates are commonly used. |

| Solvent | 1,4-Dioxane, Toluene, DMF, THF | (see note) | Anhydrous, degassed solvents are crucial.[7] Often used in a biphasic mixture with water (e.g., 4:1 ratio).[11] |

| Boronic Acid | Various Arylboronic Acids | 1.1 - 1.5 equiv. | The source of the aryl group to be coupled. A slight excess ensures complete consumption of the pyrimidine. |

| Temperature | 80 - 110 °C | N/A | Heating is typically required to drive the reaction to completion.[1][7] |

| Atmosphere | Argon or Nitrogen | N/A | An inert atmosphere is essential to protect the Pd(0) catalyst from oxidation.[7] |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of an arylboronic acid with this compound.

Materials and Equipment:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane)[7]

-

Degassed deionized water[11]

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas line (Argon or Nitrogen)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for work-up and purification

-

TLC plates and silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]

-

Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]

-

Solvent and Catalyst Addition: Through the septum via syringe, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water, typically in a 4:1 ratio.[7] The total solvent volume should be sufficient to create a stirrable mixture (e.g., to achieve a 0.1 M concentration of the limiting reagent).[1] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

-

Reaction: Place the flask in a preheated oil bath or heating mantle and heat the mixture to 80-100 °C with vigorous stirring.[1]

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is fully consumed.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove the inorganic base and salts.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

This protocol outlines a reliable and adaptable method for the Suzuki-Miyaura cross-coupling of this compound. By leveraging the differential reactivity of the C-Br bond, this approach provides efficient access to a diverse range of 5-aryl-2-phenoxypyrimidines. These compounds are valuable intermediates for the synthesis of complex molecules in drug discovery and materials science, facilitating the development of novel therapeutic agents.[12][13] Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the highest possible yields.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme enabled synthesis of medicinally relevant biaryl molecules [morressier.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. researchgate.net [researchgate.net]

- 13. scientificupdate.com [scientificupdate.com]

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-phenoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals and functional organic materials. The substrate, 5-Bromo-2-phenoxypyrimidine, is a valuable building block, and the selective introduction of an amino group at the 5-position via Buchwald-Hartwig amination opens avenues to a diverse range of derivatives for drug discovery and development.

This document provides a detailed overview of the reaction, representative experimental conditions, a step-by-step protocol, and visualizations of the experimental workflow and catalytic cycle.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The general transformation is depicted below:

Scheme 1: Buchwald-Hartwig Amination of this compound

Image of the general reaction scheme for the Buchwald-Hartwig amination of this compound with a generic amine (R1R2NH) to yield the corresponding 5-amino-2-phenoxypyrimidine derivative.

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes representative conditions based on protocols for structurally similar brominated heterocycles. These conditions can serve as a starting point for optimization.

| Amine (1.2 equiv) | Pd Precursor (mol%) | Ligand (mol%) | Base (1.5-2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | High |

| Aniline | Pd(OAc)₂ (5) | Xantphos (5) | Cs₂CO₃ | 1,4-Dioxane | 80-110 | 16 | Good |

| Benzylamine | PdCl₂(PPh₃)₂ (2) | Xantphos (4) | NaOtBu | Toluene | Reflux | 8-12 | Moderate to Good |

| n-Butylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100-110 | 12-24 | High |

Mandatory Visualizations

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific amines.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate/oil bath

-

Reagents for work-up and purification (e.g., ethyl acetate, hexanes, celite, silica gel)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add this compound, the amine, and the base.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-